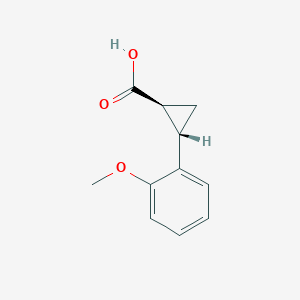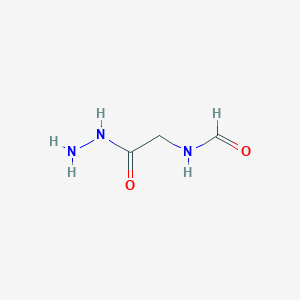
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by carboxylation. One common method involves the use of a diazo compound and a transition metal catalyst to achieve the cyclopropanation reaction. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of (1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid
Reduction: Formation of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanol
Substitution: Formation of various substituted cyclopropanecarboxylic acids depending on the nucleophile used
科学研究应用
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic Acid: A derivative with a methyl group instead of a methoxy group.
Uniqueness
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m1/s1 |
InChI 键 |
QWTOSVJYKMLFEP-BDAKNGLRSA-N |
手性 SMILES |
COC1=CC=CC=C1[C@H]2C[C@@H]2C(=O)O |
规范 SMILES |
COC1=CC=CC=C1C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)

